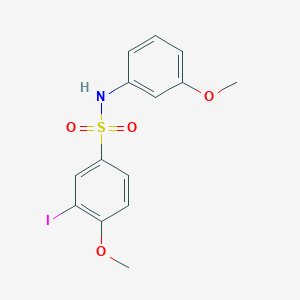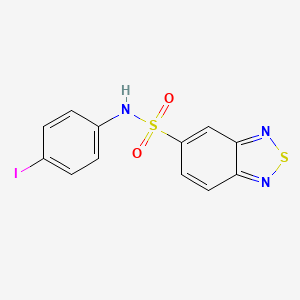![molecular formula C20H29N3O2 B6060507 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.
作用機序
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine also acts as an antagonist at the serotonin receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been shown to increase locomotor activity and induce hyperactivity in rats. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have a low toxicity profile, indicating its potential as a safe drug.
実験室実験の利点と制限
The advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its specificity for the dopamine D2 receptor, its low toxicity profile, and its potential as a safe drug. The limitations of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential for off-target effects.
将来の方向性
Future research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine could focus on its potential use as a treatment for neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, as well as its potential for drug interactions. Additionally, research could focus on the development of novel derivatives of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine with improved pharmacological properties.
合成法
The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-piperidone with butyryl chloride in the presence of triethylamine to form 1-butyryl-4-benzylpiperidine. This compound is then reacted with phenyl hydrazine to yield 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine. The purity of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine can be improved by recrystallization from ethanol.
科学的研究の応用
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug.
特性
IUPAC Name |
1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-2-6-19(24)22-11-9-17(10-12-22)20(25)23-15-13-21(14-16-23)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHVOZGCMHDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)
![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)

![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)